molecular formula C11H10ClNO B1434821 4-(Chloromethyl)-1-methoxyisoquinoline CAS No. 1691058-33-9

4-(Chloromethyl)-1-methoxyisoquinoline

Cat. No.: B1434821
CAS No.: 1691058-33-9
M. Wt: 207.65 g/mol
InChI Key: HMLOWMRLVRAOAY-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-methoxyisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinoline. The presence of a chloromethyl group at the 4-position and a methoxy group at the 1-position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-methoxyisoquinoline typically involves the chloromethylation of 1-methoxyisoquinoline. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent such as dichloromethane (CH2Cl2) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-methoxyisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of isoquinoline carboxylic acids or aldehydes.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

Scientific Research Applications

4-(Chloromethyl)-1-methoxyisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-methoxyisoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-1-methoxyisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of a chloromethyl and methoxy group allows for diverse chemical modifications and applications in various fields.

Biological Activity

4-(Chloromethyl)-1-methoxyisoquinoline is a synthetic compound belonging to the isoquinoline family, characterized by the presence of a methoxy group at the 1-position and a chloromethyl group at the 4-position. This structural arrangement enhances its reactivity and potential for biological activity, making it a subject of interest in medicinal chemistry. Research has indicated that isoquinoline derivatives can exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Notably, this compound has been investigated for its potential anti-HIV properties.

The chloromethyl group in this compound serves as an electrophilic site, facilitating nucleophilic substitution reactions with biological nucleophiles such as amines and thiols. The synthesis of this compound typically involves several key steps:

  • Formation of Isoquinoline Skeleton : The initial step involves constructing the isoquinoline core through cyclization reactions.
  • Chloromethylation : The introduction of the chloromethyl group is achieved via chloromethylation methods, which can involve reagents such as chloromethyl methyl ether.
  • Methoxylation : The methoxy group is introduced using methanol under acidic conditions.

Anti-HIV Activity

Research has highlighted the anti-HIV potential of this compound. A series of isoquinoline derivatives were synthesized and evaluated for their efficacy against HIV-1. In vitro studies demonstrated that certain derivatives exhibited significant inhibitory effects on HIV replication. The mechanism appears to involve interference with viral entry or replication processes, although specific pathways remain to be fully elucidated.

Cytotoxicity Studies

The cytotoxic properties of this compound have been investigated against various human cancer cell lines, including DLD-1 (colon cancer), A549 (lung cancer), HEPG2 (liver cancer), and PC-3 (prostate cancer). Results indicated that this compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

The mechanism of action for this compound involves its interaction with cellular nucleophiles, leading to modifications in cellular processes. It is hypothesized that the chloromethyl group can undergo nucleophilic attack by glutathione or other thiol-containing molecules, potentially disrupting cellular homeostasis and triggering apoptotic pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
1-MethoxyisoquinolineMethoxy group at position 1Lacks chloromethyl group; less reactive
4-(Bromomethyl)-1-methoxyisoquinolineBromomethyl group instead of chloromethylDifferent halogen may affect reactivity
6-Methoxy-4-chloroisoquinolineChlorine at position 4 but methoxy at position 6Different position alters properties
1-Hydroxymethyl-isoquinolineHydroxymethyl instead of chloromethylMore polar; potential for different biological activity

This table illustrates how variations in substituent positions and types can influence both reactivity and biological activity.

Case Studies

Several studies have explored the biological activities associated with isoquinoline derivatives:

  • A study conducted by researchers synthesized various isoquinoline derivatives, including this compound, and assessed their anti-HIV activity using a range of assays. The results indicated that modifications to the isoquinoline structure significantly impacted antiviral efficacy.
  • Another investigation focused on the cytotoxic effects of this compound against different cancer cell lines, revealing promising results that warrant further exploration in preclinical models.

Properties

IUPAC Name

4-(chloromethyl)-1-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-14-11-10-5-3-2-4-9(10)8(6-12)7-13-11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLOWMRLVRAOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=CC=CC=C21)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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